molecular formula C25H40ClN7O5 B15169909 L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- CAS No. 646031-08-5

L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl-

Cat. No.: B15169909
CAS No.: 646031-08-5
M. Wt: 554.1 g/mol
InChI Key: ZTOTYKCUQCGSQQ-FFZOFVMBSA-N
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Description

L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of functional groups to prevent unwanted reactions. Key steps include:

    Protection of the amino group: Using reagents like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Formation of peptide bonds: Employing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection: Removing the protective groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Conducted under inert atmospheres to prevent unwanted side reactions.

    Substitution: Requires specific catalysts or conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the amino group may yield nitro derivatives, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • L-Arginine, N-(7-amino-1-oxoheptyl)-O-(phenylmethyl)-L-seryl-D-alanyl-
  • L-Arginine, N-(7-amino-1-oxoheptyl)-3-cyclohexyl-L-alanyl-N-methylglycyl-L-leucyl-5-phenyl-D-norvalyl-

Uniqueness

L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

646031-08-5

Molecular Formula

C25H40ClN7O5

Molecular Weight

554.1 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-(7-aminoheptanoylamino)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H40ClN7O5/c1-16(31-21(34)8-4-2-3-5-13-27)22(35)33-20(15-17-9-11-18(26)12-10-17)23(36)32-19(24(37)38)7-6-14-30-25(28)29/h9-12,16,19-20H,2-8,13-15,27H2,1H3,(H,31,34)(H,32,36)(H,33,35)(H,37,38)(H4,28,29,30)/t16-,19-,20+/m0/s1

InChI Key

ZTOTYKCUQCGSQQ-FFZOFVMBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN

Origin of Product

United States

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